1-ethyl-6-methoxy-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
CAS No.:
Cat. No.: VC10148254
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O3 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 1-ethyl-6-methoxy-N-(3-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C19H19N3O3/c1-4-22-11-15(19(24)21-18-12(2)6-5-9-20-18)17(23)14-10-13(25-3)7-8-16(14)22/h5-11H,4H2,1-3H3,(H,20,21,24) |
| Standard InChI Key | KWTXXDAFRCGEES-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=C(C=CC=N3)C |
| Canonical SMILES | CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=C(C=CC=N3)C |
Introduction
Structural Features
The compound's structure includes:
-
Quinoline Core: This is the backbone of the molecule, known for its biological activity.
-
Methoxy Group: Located at the 6-position, this group can influence solubility and biological interactions.
-
Pyridine Substituent: Specifically, the 3-methylpyridin-2-yl group, which can affect the compound's reactivity and biological activity.
Synthesis
The synthesis of quinoline derivatives typically involves multi-step processes, including:
-
Condensation Reactions: To form the quinoline ring.
-
Substitution Reactions: To introduce functional groups like methoxy and pyridine substituents.
-
Solvents and Conditions: Common solvents include dimethylformamide (DMF) and dichloromethane (DCM), with controlled temperature and reaction time to optimize yields.
Biological Activity
Quinoline derivatives are known for their potential:
-
Antimicrobial Properties: By disrupting microbial cell functions.
-
Anticancer Properties: Through inhibition of enzymes or disruption of cellular pathways relevant to cancer.
Research Findings
While specific research on 1-ethyl-6-methoxy-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is not available, related quinoline compounds have shown promising biological activities. For example, quinoline derivatives have been studied for their antimicrobial and anticancer effects, highlighting their potential in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume